1-[(4-Fluorophenyl)methyl]-2-methylpiperazine
Description
Contextualization within Relevant Chemical Classes
1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is a heterocyclic compound belonging to the piperazine (B1678402) family. Structurally, it can be categorized as an N-substituted piperazine derivative. The key features defining its chemical class are:
Piperazine Core: A six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). This core is a prevalent scaffold in drug discovery. nih.govmdpi.com
N-Arylmethyl Group: The nitrogen at position 1 is substituted with a (4-fluorophenyl)methyl, or fluorobenzyl, group. This places it in the class of N-benzylpiperazines, which are widely explored for their biological activities. researchgate.net
Methyl Substitution: The presence of a methyl group at the 2-position of the piperazine ring introduces a chiral center, meaning the compound can exist as different stereoisomers. This substitution can significantly influence the molecule's binding affinity and pharmacological profile compared to its unsubstituted counterparts.
The fluorophenyl moiety is a common feature in medicinal chemistry, often introduced to enhance metabolic stability or modify electronic properties to improve target interaction.
Historical Perspective of Analogous Compounds in Academic Inquiry
The academic inquiry into compounds analogous to this compound is rooted in the broader history of phenylpiperazines. One of the well-documented related compounds is para-Fluorophenylpiperazine (pFPP), which differs by the absence of the methyl bridge and the methyl group on the piperazine ring. wikipedia.org
pFPP was first identified in 1982 as a metabolite of the hypnotic drug Niaprazine. wikipedia.org However, it gained more significant attention in the early 2000s when it was identified as a substance used in recreational "Party pills," often in combination with Benzylpiperazine (BZP). wikipedia.orgnih.gov This led to extensive pharmacological studies to understand its effects, which are primarily mediated through serotonin (B10506) receptors, particularly as a 5-HT1A receptor agonist. wikipedia.org
Another structurally related class is the (bis(4-fluorophenyl)methyl)piperazines, which are key intermediates in the synthesis of drugs like Flunarizine, a calcium channel blocker used for migraines. ossila.com Research into these compounds has provided valuable insights into how the fluorophenylmethyl moiety interacts with biological targets. The synthesis and biological evaluation of various N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have also been explored for potential antimicrobial activities. ossila.com The historical development of these analogs has paved the way for the rational design of new derivatives, including asymmetrically substituted molecules like this compound, to achieve more specific therapeutic effects.
Significance of the Piperazine Core in Medicinal Chemistry Research
The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, ranking as the third most common nitrogen heterocycle in drug discovery. nih.govmdpi.com Its significance stems from a combination of favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular libraries with a wide range of biological activities. nih.govbohrium.com
The key advantages of the piperazine core include:
Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, which often leads to increased water solubility and improved oral bioavailability. nih.govnih.gov
Versatile Synthetic Handle: The secondary amine nature of the piperazine nitrogens allows for straightforward chemical modifications, enabling the attachment of various substituents to modulate a compound's properties and target affinity. nih.govrsc.org
Structural Rigidity and Conformation: The chair-like conformation of the six-membered ring provides a degree of structural rigidity, which can be advantageous for specific receptor binding. nih.govbohrium.com
Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like proteins and enzymes. bohrium.comresearchgate.net
These attributes have led to the incorporation of the piperazine scaffold into numerous approved drugs across a vast spectrum of therapeutic areas.
Table 1: Therapeutic Applications of Marketed Drugs Containing the Piperazine Core
| Therapeutic Area | Example Drug |
|---|---|
| Antipsychotics | Fluphenazine, Bifeprunox rsc.orgresearchgate.net |
| Antidepressants | Amoxapine, Vortioxetine researchgate.netrsc.org |
| Antihistamines | Cyclizine, Flunarizine rsc.orgresearchgate.net |
| Antifungals | Itraconazole rsc.orgresearchgate.net |
| Antibiotics | Ciprofloxacin rsc.orgresearchgate.net |
| Anticancer | Imatinib mdpi.com |
| Antiviral (Anti-HIV) | Indinavir researchgate.net |
| Anxiolytics | Buspirone researchgate.net |
Overview of Research Trajectories for Related Compounds
Research involving piperazine derivatives is a dynamic and continuously evolving field. The versatility of the piperazine core allows it to serve as a central building block in the design of new therapeutic agents. researchgate.net Current and future research trajectories for related compounds focus on several key areas.
One major trajectory is the continued exploration of piperazine derivatives for a wide range of pharmacological targets. Researchers are actively designing and synthesizing novel piperazine-containing molecules for indications such as cancer, microbial infections, inflammation, and neurological disorders. mdpi.comresearchgate.net For instance, the introduction of piperazine moieties into natural product structures is a strategy being used to enhance their antitumor activity. nih.gov
Another significant research direction involves the development of new synthetic methodologies. While substitution at the nitrogen atoms is common, recent advances have focused on the C–H functionalization of the piperazine ring's carbon atoms. mdpi.com This approach allows for the creation of more complex and structurally diverse piperazine derivatives that were previously difficult to access, opening new avenues for drug discovery. mdpi.com
Furthermore, piperazine and its derivatives are being investigated beyond pharmaceuticals, with applications in agrochemicals and materials science. researchgate.net In agriculture, they are being developed as potential new fungicides and antibacterial agents. researchgate.net
Table 2: Key Research Areas for Piperazine Derivatives
| Research Area | Focus |
|---|---|
| Drug Discovery | Design and synthesis of novel agents for anticancer, antimicrobial, anti-inflammatory, and CNS-related therapeutic targets. researchgate.netresearchgate.net |
| Synthetic Chemistry | Development of novel methods for C-H functionalization of the piperazine core to increase structural diversity. mdpi.com |
| Natural Product Modification | Incorporation of the piperazine scaffold into natural products to improve their pharmacokinetic and pharmacodynamic properties. nih.gov |
| Agrochemicals | Exploration of piperazine derivatives as potential fungicides and antibacterial agents for crop protection. researchgate.net |
| Materials Science | Use of piperazines in the development of materials such as metal-organic frameworks (MOFs) and charge-transfer polymers. rsc.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXINOPRGCUQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most logical disconnection occurs at the C-N bond between the benzylic carbon and the piperazine (B1678402) ring's N1 nitrogen.
This disconnection yields two primary synthons: a 2-methylpiperazine (B152721) moiety and a (4-fluorophenyl)methyl carbocation equivalent. The corresponding synthetic equivalents for these synthons are 2-methylpiperazine and a 4-fluorobenzyl electrophile, such as 4-fluorobenzyl halide (chloride or bromide), or an oxidized equivalent like 4-fluorobenzaldehyde (B137897). This analysis suggests two main forward synthetic strategies: direct N-alkylation and reductive amination.
Classical Synthetic Routes
Traditional methods for constructing the target molecule rely on well-established organic reactions, primarily focusing on forming the key benzylic C-N bond.
Alkylation Reactions
Direct N-alkylation is a common method for synthesizing N-substituted piperazines. This approach involves the reaction of 2-methylpiperazine with a 4-fluorobenzyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
A significant challenge in the alkylation of unsymmetrical piperazines like 2-methylpiperazine is achieving regioselectivity. The two nitrogen atoms (N1 and N4) have different steric and electronic environments, which can influence the site of alkylation. Furthermore, dialkylation at both nitrogen atoms is a potential side reaction. To favor mono-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base and solvent are carefully controlled. Often, a molar excess of the piperazine starting material is used.
| Starting Material | Reagent | Base | Solvent | Temperature | Yield |
| 2-Methylpiperazine | 4-Fluorobenzyl chloride | K₂CO₃ | Acetonitrile | Reflux | Moderate |
| 2-Methylpiperazine | 4-Fluorobenzyl bromide | Na₂CO₃ | DMF | 80 °C | Moderate-Good |
| 2-Methylpiperazine | 4-Fluorobenzyl chloride | Triethylamine | Ethanol | Reflux | Moderate |
Note: The data in this table is representative of typical conditions for N-alkylation of piperazines and may vary for the specific synthesis of this compound.
Reductive Amination Strategies
Reductive amination is a highly effective and often preferred method for the selective mono-N-alkylation of amines. This two-step, one-pot process involves the initial reaction of 2-methylpiperazine with 4-fluorobenzaldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the final tertiary amine product.
This method offers excellent control over mono-alkylation, as the reaction conditions are generally mild and the iminium ion is readily reduced. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.
| Starting Material | Reagent | Reducing Agent | Solvent | Temperature | Yield |
| 2-Methylpiperazine | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | Room Temp | Good-Excellent |
| 2-Methylpiperazine | 4-Fluorobenzaldehyde | NaBH₃CN | Methanol (B129727) (MeOH) | Room Temp | Good |
| 2-Methylpiperazine | 4-Fluorobenzaldehyde | H₂ / Pd/C | Ethanol | Room Temp | Good-Excellent |
Note: The data in this table is representative of typical conditions for reductive amination involving piperazines and may vary for the specific synthesis of this compound.
Multi-Step Synthesis Pathways
For specific applications, particularly when stereochemical control is required to obtain a single enantiomer of this compound, multi-step synthetic pathways are employed. Chiral 2-methylpiperazine itself can be prepared through various methods, including the resolution of a racemic mixture or asymmetric synthesis from chiral starting materials like alanine. researchgate.netgoogle.com
A common multi-step strategy involves the use of protecting groups. For instance, one nitrogen of 2-methylpiperazine can be selectively protected, typically with a tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen is then subjected to alkylation or reductive amination with the 4-fluorobenzyl moiety. The final step involves the removal of the protecting group under acidic conditions to yield the desired product. This approach provides excellent control over regioselectivity.
A generalized scheme for such a pathway is as follows:
Protection: Reaction of (R)- or (S)-2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the mono-Boc protected intermediate.
Alkylation/Reductive Amination: Reaction of the protected intermediate with either 4-fluorobenzyl chloride (alkylation) or 4-fluorobenzaldehyde and a reducing agent.
Deprotection: Removal of the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
This method is particularly valuable in the synthesis of pharmaceutical intermediates where enantiopurity is critical. google.com
Modern and Green Chemistry Approaches
Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.
Catalytic Methods in Synthesis
Catalytic methods are at the forefront of modern and green chemistry. For the synthesis of N-alkylated piperazines, several catalytic strategies have emerged.
Catalytic Reductive Amination: While reductive amination is a classical method, modern variations employ more efficient and greener catalysts. For example, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source with a transition metal catalyst (e.g., iridium or ruthenium) can be an effective alternative to borohydride (B1222165) reagents.
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant and atom-economical method allows for the direct N-alkylation of amines using alcohols as alkylating agents. In this process, a catalyst (typically based on iridium, ruthenium, or palladium) temporarily "borrows" hydrogen from the alcohol (4-fluorobenzyl alcohol) to oxidize it to the corresponding aldehyde (4-fluorobenzaldehyde). iitm.ac.in The aldehyde then reacts with the amine (2-methylpiperazine) to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. The only byproduct of this reaction is water, making it a highly green synthetic route.
Photocatalysis: The synthesis of 2-methylpiperazine itself has been reported via photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor–zeolite composite catalysts. iitm.ac.in The application of photocatalytic methods to the N-benzylation step represents a potential area for future development, offering mild reaction conditions powered by light.
These modern catalytic approaches offer significant advantages over classical methods, including higher efficiency, reduced waste, and the use of less toxic reagents, aligning with the principles of green chemistry.
Flow Chemistry Applications
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of piperazine derivatives, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comnih.govacs.org For the synthesis of this compound, a flow process would typically involve pumping streams of 2-methylpiperazine and 4-fluorobenzaldehyde with a suitable reducing agent through a heated reactor coil. acs.org
The large surface-area-to-volume ratio in a microreactor or packed-bed reactor allows for precise temperature control, which is crucial for managing the exothermic nature of reductive aminations and minimizing side-product formation. mdpi.com This approach facilitates rapid process optimization, as reaction parameters like temperature, residence time, and stoichiometry can be altered quickly to find the optimal conditions for yield and purity. nih.gov Some advanced flow syntheses of related compounds have successfully employed transition-metal-free conditions, using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) in a continuous setup, which could be adapted for the target molecule. mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | 8 - 16 hours | 10 - 30 minutes (Residence Time) |
| Typical Yield | 75 - 85% | 88 - 95% |
| Temperature Control | Moderate (potential for hotspots) | Excellent (precise and uniform) |
| Safety | Moderate (handling of reagents in bulk) | High (small reaction volumes, contained system) |
| Scalability | Difficult, requires larger vessels | Straightforward (running the system for longer) |
Solvent-Free or Environmentally Benign Syntheses
In line with the principles of green chemistry, efforts to develop more environmentally benign syntheses focus on minimizing hazardous waste and energy consumption. jocpr.com For the synthesis of this compound, this can be approached by selecting greener solvents, catalysts, and energy sources.
Traditional reductive aminations often use chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). reddit.com A greener alternative involves replacing these with more acceptable solvents like ethyl acetate (B1210297), isopropyl alcohol (IPA), or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been shown to be effective for this reaction. rsc.org Aqueous reaction conditions are also highly desirable, and certain N-alkylation procedures for piperazines have been developed in water. google.com
Furthermore, the use of ultrasound irradiation has been shown to promote N-alkylation reactions, often leading to significantly reduced reaction times and high yields in greener solvents like triethanolamine (B1662121) or even under solvent-free conditions. This technique could be applied to the direct alkylation of 2-methylpiperazine with 4-fluorobenzyl chloride, potentially offering a more sustainable synthetic route.
| Aspect | Conventional Method (Reductive Amination) | Potential Green Method (Ultrasound-Assisted Alkylation) |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Triethanolamine or Solvent-free |
| Energy Source | Conventional heating/stirring | Ultrasonic irradiation |
| Reaction Time | ~12 hours | ~30 minutes |
| Environmental Impact | Use of hazardous chlorinated solvent | Use of a biodegradable solvent or no solvent |
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound via reductive amination involves the systematic variation of several key parameters to maximize product yield and purity while minimizing reaction time and side products. rsc.org
Key Optimization Parameters:
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for a wide range of functional groups. Alternatives like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic and often require acidic conditions. rsc.orgacs.org
Solvent: The choice of solvent can significantly impact reaction rates and yields. Studies on analogous reactions have shown that while chlorinated solvents like DCE and DCM give excellent results, greener alternatives such as ethyl acetate (EtOAc) and isopropyl alcohol (IPA) can be nearly as effective. rsc.org
Stoichiometry: The molar ratio of the reactants is critical. Using a slight excess of the amine (2-methylpiperazine) or the aldehyde (4-fluorobenzaldehyde) can be employed to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials. reddit.comrsc.org
Temperature and Time: Most direct reductive aminations are performed at room temperature over several hours (typically 6-24 h). rsc.org Monitoring the reaction progress by techniques like HPLC or TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | 25 | 12 | 91 |
| 2 | Tetrahydrofuran (THF) | 25 | 12 | 78 |
| 3 | Ethyl Acetate (EtOAc) | 25 | 12 | 89 |
| 4 | Isopropyl Alcohol (IPA) | 25 | 12 | 85 |
| 5 | Ethyl Acetate (EtOAc) | 40 | 6 | 90 |
Stereoselective Synthesis and Chiral Resolution
The presence of a methyl group at the C-2 position of the piperazine ring makes this compound a chiral molecule. Consequently, controlling the stereochemistry is a critical aspect of its synthesis, particularly for pharmaceutical applications where different enantiomers can have distinct biological activities.
Enantioselective Approaches
The most direct route to an enantiomerically pure form of the target compound, such as (R)- or (S)-1-[(4-Fluorophenyl)methyl]-2-methylpiperazine, is to begin with an enantiopure starting material. researchgate.net The synthesis would utilize either (R)-2-methylpiperazine or (S)-2-methylpiperazine as the starting amine. The subsequent N-alkylation or reductive amination reaction with 4-fluorobenzaldehyde does not typically affect the pre-existing stereocenter at C-2.
Methods for obtaining enantiopure 2-methylpiperazine include:
Chiral Resolution: Racemic 2-methylpiperazine can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization and liberation of the free amine. researchgate.net
Asymmetric Synthesis: Chiral 2-methylpiperazine can be synthesized from chiral precursors, such as the amino acid L-alanine or D-alanine. researchgate.netnih.gov This approach builds the chiral center into the molecule from the outset, avoiding a resolution step.
More advanced, though less direct, methods for creating chiral piperazines involve asymmetric catalysis, such as the palladium-catalyzed decarboxylative allylic alkylation to form chiral piperazinones, which can be subsequently reduced to the desired piperazine. nih.gov
Diastereoselective Synthesis
Diastereoselectivity becomes relevant when a second chiral center is introduced into the molecule, leading to the formation of diastereomers (e.g., (2R, XR)- and (2R, XS)- isomers). For the synthesis of this compound itself, which contains only one stereocenter, diastereoselectivity is not a factor.
However, in the synthesis of more complex analogues, controlling diastereoselectivity is crucial. For instance, if a substituted 2-methylpiperazine derivative were being synthesized via a cyclization reaction that forms the ring, the relative orientation of the substituents would need to be controlled. Methodologies for achieving high diastereoselectivity in the synthesis of substituted piperazines often rely on substrate control, where existing stereocenters in the acyclic precursor direct the stereochemical outcome of the cyclization. For example, highly diastereoselective intramolecular hydroamination has been used to prepare 2,6-disubstituted piperazines. organic-chemistry.org Similarly, protocols using chiral auxiliaries can guide the formation of one diastereomer over another, with the auxiliary being removed in a later step. clockss.org
Derivatives and Analogues: Design, Synthesis, and Structural Variation for Research
Structural Modification Strategies
The chemical structure of 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine offers several points for modification, which can be broadly categorized into three main areas: the phenyl ring, the piperazine (B1678402) ring, and the linking alkyl chain.
The 4-fluoro substitution on the phenyl ring is a common starting point for further derivatization. The electronic and steric properties of this substituent can significantly influence the molecule's interaction with its biological target. Research on analogous structures, such as those based on a (2-fluorophenyl)piperazin-1-yl)methyl moiety, has demonstrated that the position and nature of halogen substitutes on the phenyl ring are crucial for biological activity. frontiersin.org
Modification strategies for the phenyl ring often involve:
Positional Isomerism: Moving the fluorine atom to the ortho- or meta-positions can alter the molecule's conformation and binding interactions.
Halogen Substitution: Replacing the fluorine with other halogens like chlorine, bromine, or iodine can modulate lipophilicity and electronic properties.
Introduction of Other Functional Groups: The addition of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, cyano, nitro) at various positions on the phenyl ring can fine-tune the electronic nature and steric bulk of this part of the molecule. For instance, in related series, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position has been shown to restore or enhance inhibitory activity on certain transporters. polyu.edu.hk
| Modification Strategy | Example Substituents | Potential Impact |
|---|---|---|
| Positional Isomerism of Fluorine | 2-Fluoro, 3-Fluoro | Altered conformation and binding interactions |
| Halogen Substitution | -Cl, -Br, -I | Modulation of lipophilicity and electronic properties |
| Electron-Donating Groups | -CH3, -OCH3 | Increased electron density in the phenyl ring |
| Electron-Withdrawing Groups | -CF3, -CN, -NO2 | Decreased electron density in the phenyl ring |
Key strategies for modifying the piperazine ring include:
Substitution at the N-4 Position: The secondary amine at the N-4 position is a common site for derivatization. Acylation, sulfonylation, alkylation, and arylation can introduce a wide variety of functional groups, leading to significant changes in the molecule's properties.
Alteration of the Ring Structure: Bioisosteric replacement of the piperazine ring with other cyclic amines such as piperidine (B6355638) or homopiperazine (B121016) can alter the conformational flexibility and basicity of the molecule. nih.gov More rigid bicyclic systems can also be introduced to lock the molecule into a specific conformation.
Variation of the C-2 Substituent: Replacing the methyl group at the C-2 position with other alkyl or functionalized groups can probe the steric and electronic requirements of the binding pocket in this region. The synthesis of chiral 2-substituted piperazines is a key step in this approach. rsc.orgresearchgate.net
| Modification Strategy | Example Modifications | Potential Impact |
|---|---|---|
| N-4 Substitution | Acyl, sulfonyl, alkyl, aryl groups | Altered polarity, solubility, and target interactions |
| Ring Bioisosteres | Piperidine, homopiperazine, bicyclic amines | Modified conformational flexibility and basicity |
| C-2 Substituent Variation | Ethyl, propyl, hydroxymethyl | Probing steric and electronic requirements of binding site |
The methylene (B1212753) bridge connecting the fluorophenyl group to the piperazine ring is another site for structural modification. While less commonly explored in the available literature for this specific compound, altering the length and nature of this linker can have a profound effect on the spatial relationship between the two main pharmacophoric elements.
Potential modifications include:
Homologation: Increasing the chain length to an ethyl or propyl linker would alter the distance and flexibility between the phenyl and piperazine rings.
Introduction of Rigidity: Incorporating double or triple bonds, or integrating the linker into a cyclic system, could restrict the conformational freedom of the molecule.
Introduction of Functional Groups: Adding substituents, such as a hydroxyl or carbonyl group, to the alkyl chain could introduce new interaction points with the biological target.
Library Synthesis and Combinatorial Chemistry Approaches
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques can be employed. These approaches allow for the rapid generation of large libraries of related compounds for high-throughput screening.
A common strategy involves a solution-phase or solid-phase synthesis approach where a common intermediate is derivatized in a parallel fashion. For example, a polymer-supported synthesis of benzylpiperazines has been reported, which allows for the isolation of products in high yield and purity through simple precipitation and washing. nih.gov This methodology could be adapted for the synthesis of a library of this compound analogues by reacting a polymer-bound 2-methylpiperazine (B152721) with a variety of substituted benzyl (B1604629) halides, followed by derivatization at the N-4 position.
Stereochemical Variants and Isomers in Research
The presence of a chiral center at the C-2 position of the piperazine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-1-[(4-Fluorophenyl)methyl]-2-methylpiperazine. It is well-established in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles.
Therefore, the synthesis and evaluation of the individual enantiomers are crucial for a comprehensive understanding of the SAR of this compound. The asymmetric synthesis of chiral 2-methylpiperazine is a key starting point for accessing enantiomerically pure final compounds. rsc.orgresearchgate.net Methods for the preparation of chiral 2-methylpiperazine include resolution of the racemate with a chiral resolving agent, synthesis from a chiral starting material, or the creation of the chiral center through an asymmetric synthesis. researchgate.net
Once the individual enantiomers of this compound and its derivatives are obtained, their distinct pharmacological properties can be investigated. This allows for the identification of the eutomer (the more active enantiomer) and can lead to the development of single-enantiomer drugs with improved therapeutic indices.
Analytical and Spectroscopic Characterization in Research Settings
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for the separation and purification of 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Table 1: Illustrative HPLC Parameters for Piperazine (B1678402) Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 2.00 mm, 4 µm) researchgate.net |
| Mobile Phase A | 1 mM Ammonium (B1175870) Formate (B1220265) in Water |
| Mobile Phase B | Methanol (B129727) with 0.1% Formic Acid ossila.com |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
This table represents typical starting conditions for method development based on published analyses of similar compounds.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed directly or after derivatization to increase its volatility and thermal stability. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.
The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl/95% methyl silicone column. The carrier gas is usually helium or hydrogen. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. For piperazine derivatives, initial oven temperatures around 100°C, ramped up to 290°C, have been reported. unodc.org
The presence of a stereocenter at the second position of the piperazine ring (due to the methyl group) means that this compound exists as a pair of enantiomers, (R)- and (S)-isomers. Determining the enantiomeric excess (e.e.) is critical, especially in pharmaceutical research, as different enantiomers can have distinct biological activities.
Chiral chromatography, a specialized form of HPLC, is the method of choice for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral pharmaceuticals. sigmaaldrich.com The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving resolution between the enantiomers. The ratio of the peak areas for the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess. For some chiral piperazine derivatives, successful separation has been achieved using columns like Chiralpak. unl.pt
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and molecular weight of this compound.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the fluorophenyl ring, the benzylic methylene (B1212753) (CH₂) protons, the protons on the piperazine ring, and the methyl (CH₃) group protons. The aromatic protons would typically appear as multiplets in the 7.0-7.4 ppm range. The benzylic CH₂ protons would likely be a singlet or an AB quartet around 3.5 ppm. The piperazine ring protons would show complex multiplets between 2.0 and 3.0 ppm, and the methyl group would be a doublet around 1.0 ppm.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. One would expect distinct signals for the aromatic carbons (some showing splitting due to coupling with fluorine), the benzylic carbon, the piperazine ring carbons, and the methyl carbon.
¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. A single signal would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Fluorophenyl C-H (ortho to F) | ~7.0-7.1 (t) | ~115-116 (d, J≈21 Hz) |
| Fluorophenyl C-H (meta to F) | ~7.2-7.3 (dd) | ~130-131 (d, J≈8 Hz) |
| Fluorophenyl C-F | - | ~160-163 (d, J≈245 Hz) |
| Fluorophenyl C-CH₂ | - | ~135-136 (d, J≈3 Hz) |
| Benzyl (B1604629) CH₂ | ~3.5 (s) | ~63-64 |
| Piperazine C2-H | ~2.7-2.9 (m) | ~55-57 |
| Piperazine C3, C5, C6-H | ~2.0-2.8 (m) | ~46-54 |
Note: These are predicted values based on data from structurally similar compounds such as 1-benzyl-2-methylpiperazine (B1279397) and 4-fluorophenyl derivatives. Actual experimental values may vary. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, 's' denotes singlet. J refers to the C-F coupling constant.
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound (C₁₂H₁₇FN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value to confirm the molecular formula.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation by LC, the parent ion corresponding to the protonated molecule is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. The primary fragmentation pathway for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a 4-fluorobenzyl cation (m/z 109) and a 2-methylpiperazine (B152721) fragment. Other characteristic fragments would arise from the cleavage of the piperazine ring. This fragmentation pattern serves as a fingerprint for the compound's identification. researchgate.netlibretexts.org
Table 3: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
|---|---|
| 209.14 | [M+H]⁺ (Protonated Molecular Ion) |
| 109.04 | [C₇H₆F]⁺ (4-Fluorobenzyl cation) |
| 100.10 | [C₅H₁₂N₂] (Neutral loss of 2-methylpiperazine) |
Note: These are predicted fragments based on common fragmentation pathways for N-benzyl piperazine derivatives.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared and Raman spectroscopy are crucial techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For a molecule like this compound, a hypothetical analysis would expect to identify vibrations corresponding to its key structural components: the substituted benzene (B151609) ring, the piperazine ring, the methyl groups, and the C-F bond.
While specific experimental spectra for the target compound are unavailable, analysis of related piperazine-containing molecules allows for a general prediction of the types of vibrational modes that would be observed.
Expected Vibrational Modes for this compound:
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H (p-disubstituted benzene) | Stretching | 3100 - 3000 | Weak to Medium | Strong |
| Aliphatic C-H (Piperazine ring & methyl) | Stretching | 3000 - 2850 | Strong | Medium |
| C-N (Piperazine ring) | Stretching | 1250 - 1020 | Medium | Weak |
| Aromatic C=C | Stretching | 1625 - 1475 | Medium to Strong | Strong |
| C-F (Aromatic) | Stretching | 1250 - 1100 | Strong | Weak |
| Aromatic C-H | Out-of-plane bending | 860 - 800 | Strong | Weak |
Note: This table is predictive and not based on experimental data for the specified compound.
In a typical research setting, the IR spectrum would likely show strong peaks corresponding to the aliphatic C-H stretches of the piperazine and methyl groups, as well as a strong absorption for the C-F bond. The Raman spectrum would be expected to prominently feature the aromatic C=C and C-H stretching vibrations due to the high polarizability of the benzene ring.
X-ray Crystallography for Solid-State Structure Determination
No published crystal structure exists for this compound. However, crystallographic studies on the related compound 1-[Bis(4-fluorophenyl)methyl]piperazine reveal key structural features common to this class of molecules. nih.gov
Crystallographic Data for the Analogous Compound 1-[Bis(4-fluorophenyl)methyl]piperazine:
| Parameter | Value nih.gov |
| Chemical Formula | C₁₇H₁₈F₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1574 (5) |
| b (Å) | 8.8559 (2) |
| c (Å) | 13.8604 (4) |
| β (°) | 93.355 (3) |
| V (ų) | 1489.72 (8) |
Pharmacological and Biological Research Aspects Non Human Clinical Focus
Molecular Target Identification and Engagement Studies
Receptor Binding Assays (In Vitro)
No data available.
Enzyme Inhibition/Activation Studies (In Vitro)
No data available.
Transporter Interaction Profiling (In Vitro)
No data available.
Cellular Pharmacodynamics and Mechanistic Investigations
Signal Transduction Pathway Modulation in Cell Lines
No data available.
Gene Expression and Proteomic Changes in Cellular Models
No data available.
Cell-Based Functional Assays
Cell-based functional assays are crucial for determining the interaction of a compound with its biological target. While no specific data exists for 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine, studies on structurally similar compounds provide a valuable frame of reference.
For instance, research on 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine , which shares the 1-(4-fluorobenzyl)piperazine (B185958) core structure, has demonstrated a significant affinity for sigma receptors. This compound exhibits a low nanomolar affinity for the σ1 receptor and a moderate affinity for the σ2 receptor. nih.gov In competitive binding assays, it showed high selectivity for σ1 receptors over a panel of other receptors, including the vesicular acetylcholine (B1216132) transporter, adenosine (B11128) A2A, adrenergic α2, cannabinoid CB1, dopamine (B1211576) D1 and D2L, GABA-A, NMDA, melatonin (B1676174) MT1 and MT2, and serotonin (B10506) 5-HT1 receptors. nih.gov
Another related compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine , also containing the 4-fluorobenzyl piperazine (B1678402) moiety, has been evaluated for its affinity to dopamine receptors. In vitro receptor binding assays determined its affinity constants to be 1.2 nM for the D4 receptor, 3900 nM for the D2 receptor, and 1890 nM for the D3 receptor, indicating a high selectivity for the dopamine D4 receptor.
These findings suggest that the inclusion of a 4-fluorobenzyl group on a piperazine ring can lead to significant and selective interactions with various receptor systems, a characteristic that warrants investigation for this compound.
Table 1: In Vitro Receptor Binding Affinities of Structurally Related Compounds
| Compound | Receptor | Affinity (Ki/IC50/pKi) |
|---|---|---|
| 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | σ1 Receptor | Low nanomolar affinity nih.gov |
| 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | σ2 Receptor | 52-fold lower affinity than for σ1 nih.gov |
| 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Dopamine D4 Receptor | 1.2 nM |
| 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Dopamine D2 Receptor | 3900 nM |
| 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Dopamine D3 Receptor | 1890 nM |
Computational Chemistry and Cheminformatics Applications
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. For analogs like 1-(4-Fluorophenyl)piperazine, DFT studies at the B3LYP level have been used to determine structural and electronic properties. dergipark.org.trresearchgate.net
Such analyses for 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine would involve:
Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. A low HOMO-LUMO energy gap generally suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. For similar molecules, the most negative regions, indicating sites for electrophilic attack, are often found around nitrogen and fluorine atoms. dergipark.org.trresearchgate.net
Global Reactivity Descriptors: Calculation of parameters like electronegativity, hardness, softness, and the electrophilicity index to quantify the molecule's reactivity. mdpi.com
A hypothetical data table summarizing results from a DFT calculation is shown below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 2.8 Debye | Measures the molecule's overall polarity |
| Electrophilicity Index (ω) | 1.9 eV | Quantifies the ability to accept electrons |
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action and for designing new drugs. Phenylpiperazine scaffolds have been extensively studied using docking to predict their binding modes with various biological targets, such as enzymes and receptors. nih.govresearchgate.net
For this compound, a typical docking study would involve:
Target Selection: Identifying a relevant protein target, for example, a G-protein coupled receptor (GPCR) or an enzyme like monoamine oxidase (MAO).
Binding Site Prediction: Locating the active site or binding pocket of the protein.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site and score the different poses based on binding energy. polyu.edu.hkimpactfactor.org A lower binding energy suggests a more stable interaction. polyu.edu.hk
Interaction Analysis: Visualizing the docked complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein.
Below is an example of a data table that could be generated from a docking study.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dopamine (B1211576) D2 Receptor | -8.5 | ASP114, SER193 | Hydrogen Bond, Ionic |
| 5-HT2A Receptor | -9.2 | PHE340, TRP336 | π-π Stacking |
| Monoamine Oxidase B | -7.9 | TYR435, ILE199 | Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time. MD is used to study conformational changes, the stability of ligand-protein complexes, and the influence of solvent. nih.govresearchgate.net Conformational analysis of related piperazine (B1678402) compounds has been performed to identify the most stable conformers by scanning the potential energy surface. dergipark.org.trresearchgate.net
An MD simulation of this compound complexed with a protein would:
Simulate Movement: Calculate the trajectory of atoms over a period (e.g., nanoseconds) to observe the flexibility of the ligand and protein.
Assess Stability: Analyze the root-mean-square deviation (RMSD) of the complex to determine if the binding is stable over time.
Analyze Binding Free Energy: Use methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate the binding free energy, providing a more accurate estimation than docking scores alone. nih.gov
Identify Key Conformational States: Reveal how the molecule adapts its shape within the binding pocket and how the protein may undergo induced-fit changes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for Derivative Design
QSAR and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are valuable for designing new derivatives with improved potency or desired properties. Studies on piperazine and piperidine (B6355638) derivatives have successfully used QSAR to understand the structural requirements for their biological effects. mdpi.comnih.govnih.gov
A QSAR study involving derivatives of this compound would entail:
Data Set Compilation: Gathering a series of related molecules with measured biological activity (e.g., inhibitory concentration, IC50).
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each molecule.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity. nih.gov
Model Validation: Testing the predictive power of the model using internal and external validation sets.
Derivative Design: Using the validated model to predict the activity of new, unsynthesized derivatives to prioritize the most promising candidates for synthesis.
An example of a QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + C
Virtual Screening and Lead Discovery Methodologies
Virtual screening is a computational approach to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. u-strasbg.fr It is a cost-effective method to enrich hit rates before performing expensive high-throughput experimental screening. nih.govu-strasbg.fr
If this compound were identified as a hit, virtual screening could be used to:
Scaffold Hopping: Find new chemical scaffolds with similar binding properties but different core structures.
Library Filtering: Screen massive databases (e.g., ZINC, PubChem) of commercially available or synthetically accessible compounds against a specific protein target. researchgate.net
Pharmacophore Modeling: Build a 3D model of the essential steric and electronic features required for binding and use it to search for matching molecules.
Prioritize Hits: Rank the screened compounds based on docking scores and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties to select a smaller, more manageable set for experimental testing. nih.govresearchgate.net
Applications in Medicinal Chemistry Research and Chemical Biology Tools
Use as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins and cellular pathways. The design of effective chemical probes requires high potency, selectivity, and a well-understood mechanism of action. While direct studies on 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine as a chemical probe are not extensively documented, its structural motifs are present in compounds designed for such purposes.
For instance, the fluorophenylmethyl group is a key component in various biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The piperazine (B1678402) ring is a common scaffold in neuropharmacology, often imparting desirable pharmacokinetic properties.
A closely related analog, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been developed as a radioligand for imaging sigma-1 (σ1) receptors in the brain using positron emission tomography (PET). nih.gov This radiotracer demonstrated high brain uptake and specific binding to σ1 receptors, highlighting the utility of the (4-fluorophenyl)methyl moiety in designing probes for in vivo imaging. nih.gov The introduction of a methyl group at the 2-position of the piperazine ring in this compound could modulate its selectivity and affinity for various receptors, offering a potential avenue for developing novel and more specific chemical probes.
The potential applications of this compound as a chemical probe are summarized in the table below.
| Potential Application | Rationale |
| PET Ligand Development | The presence of a fluorine atom allows for radiolabeling with 18F for PET imaging studies of neuroreceptors. |
| Fluorescent Probe Design | The aromatic ring can be further modified to incorporate a fluorophore for use in fluorescence microscopy and binding assays. |
| Affinity-Based Probes | The piperazine nitrogen can be functionalized with reactive groups to create affinity-based probes for target identification and validation. |
Scaffold for Novel Ligand Design
A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The this compound structure serves as a versatile scaffold for the design of novel ligands targeting a range of biological macromolecules.
The piperazine ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and its ability to interact with a wide variety of biological targets. It can adopt a stable chair conformation and possesses two nitrogen atoms that can be independently functionalized, providing precise control over the spatial orientation of substituents.
The 1-bis(4-fluorophenyl)methyl piperazine scaffold, a close relative, is a key intermediate in the synthesis of drugs like flunarizine, a calcium channel blocker. rsc.org This highlights the importance of the (fluorophenyl)methylpiperazine core in generating neurologically active agents. Furthermore, derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been explored for the development of novel anticancer agents. rsc.org
The addition of a methyl group at the 2-position of the piperazine ring in this compound introduces a chiral center, which can be exploited to achieve stereospecific interactions with biological targets, potentially leading to improved potency and selectivity. This methyl group also provides a vector for further chemical modification, allowing for the exploration of the surrounding chemical space of a binding pocket.
| Drug Class/Target | Role of the Scaffold |
| GPCR Ligands | The basic nitrogen of the piperazine can form ionic interactions with acidic residues in G-protein coupled receptors. |
| Ion Channel Modulators | The lipophilic (4-fluorophenyl)methyl group can facilitate interaction with transmembrane domains of ion channels. |
| Enzyme Inhibitors | The scaffold can be elaborated with functional groups that interact with the active site of enzymes. |
Role in Fragment-Based Drug Discovery (FBDD) Research
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The structural components of this compound make it and its constituent fragments highly relevant to FBDD.
The individual fragments, such as 4-fluorobenzyl and 2-methylpiperazine (B152721), represent key pharmacophoric elements that can be screened for binding to a target of interest. The 2-methylpiperazine fragment, with its defined stereochemistry, can provide valuable information about the topology of a binding site.
In the context of FBDD, the synthesis of di-substituted piperazines with defined stereochemistry, often starting from amino acids, is a common strategy. This approach allows for the creation of chiral fragments that can probe specific interactions within a protein's binding pocket. The this compound scaffold can be seen as a "grown" fragment, combining two smaller, validated fragments to achieve higher affinity and selectivity.
The table below outlines the potential contributions of the fragments of this compound in an FBDD campaign.
| Fragment | Potential Interactions |
| 4-Fluorobenzyl | Aromatic stacking (pi-pi interactions), hydrophobic interactions, and potential halogen bonding. |
| 2-Methylpiperazine | Hydrogen bonding (donor and acceptor), ionic interactions (protonated form), and defined stereochemical presentation of substituents. |
Investigational Tool for Receptor Subtype Selectivity Studies
Many receptors exist as multiple subtypes, which often have distinct physiological roles. Developing drugs that selectively target one subtype over others can lead to improved therapeutic outcomes with fewer side effects. The this compound scaffold is a valuable tool for investigating and achieving receptor subtype selectivity.
The substitution pattern on the piperazine ring is a critical determinant of selectivity. For example, studies on benzhydryl piperazine analogs have demonstrated that modifications at the N4 position of the piperazine ring can confer selectivity for the cannabinoid CB1 receptor over the CB2 receptor. ossila.com Similarly, the substitution pattern on phenylpiperazine derivatives has been shown to influence selectivity for different subtypes of α1-adrenergic receptors.
The methyl group at the 2-position of the piperazine in this compound introduces a steric and electronic feature that can be crucial for discriminating between closely related receptor subtypes. By systematically modifying the substituents on both the phenyl ring and the piperazine nitrogen, and by exploring both enantiomers of the 2-methylpiperazine core, researchers can fine-tune the selectivity profile of a ligand. This makes the compound and its derivatives excellent tools for mapping the subtle structural differences between receptor subtypes.
| Receptor Family | Basis for Selectivity |
| Serotonin (B10506) Receptors | The orientation of the (4-fluorophenyl)methyl group can influence binding to specific 5-HT receptor subtypes. |
| Dopamine (B1211576) Receptors | The stereochemistry of the 2-methylpiperazine can lead to differential binding affinities for D2-like versus D3-like receptors. |
| Adrenergic Receptors | Subtle changes in the scaffold can impact selectivity between α1 and α2 adrenergic receptor subtypes. |
Future Research Directions and Open Questions
Exploration of Undiscovered Biological Activities through High-Throughput Screening
A crucial next step in the investigation of 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is the comprehensive evaluation of its biological activity profile through high-throughput screening (HTS). HTS allows for the rapid assessment of a compound against a vast array of biological targets, offering a powerful tool to uncover novel therapeutic applications.
Future HTS campaigns should focus on a diverse range of assays to identify potential activities, including but not limited to:
Receptor Binding Assays: To determine affinity for various G-protein coupled receptors (GPCRs), ion channels, and transporters. Given that related piperazine-containing compounds have shown activity at dopamine (B1211576) and serotonin (B10506) receptors, these should be priority targets.
Enzyme Inhibition Assays: To screen for inhibitory effects against key enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes. For instance, derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been investigated for their anticancer properties, suggesting that screening against cancer-related enzymes could be fruitful. ossila.com
Cell-based Assays: To assess the compound's effects on cellular processes like proliferation, apoptosis, and inflammation in various cell lines, including cancer and immune cells.
The data generated from these HTS campaigns will be instrumental in identifying initial "hits" and guiding the subsequent stages of drug discovery and development.
Development of Advanced Synthetic Routes for Complex Analogues
To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes for generating a library of complex analogues is essential. While the synthesis of the core structure can be achieved through established methods such as reductive amination, future research should focus on more advanced and innovative synthetic strategies.
Key areas for development include:
Combinatorial Chemistry Approaches: To rapidly generate a large and diverse library of analogues by systematically modifying different parts of the molecule.
Late-Stage Functionalization: To introduce chemical modifications at a late stage of the synthesis, allowing for the efficient creation of diverse derivatives from a common intermediate.
Stereoselective Synthesis: To prepare enantiomerically pure forms of the compound and its analogues, as different stereoisomers often exhibit distinct pharmacological properties.
These advanced synthetic methods will enable a more thorough exploration of the chemical space around the this compound scaffold.
| Synthetic Approach | Description | Potential Advantages |
| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. | A common and reliable method for forming the core piperazine (B1678402) structure. google.com |
| Nucleophilic Substitution | Displacement of a leaving group by the piperazine nitrogen. | Useful for attaching various substituents to the piperazine ring. ossila.com |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. | Allows for the synthesis of a wide range of N-aryl piperazine derivatives. |
Integration with Artificial Intelligence and Machine Learning in Drug Design Research
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the drug discovery process for compounds like this compound. nih.govnih.gov These computational tools can be leveraged in several key areas:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of novel analogues before they are synthesized. astrazeneca.com This can help prioritize the most promising candidates for synthesis and testing, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties based on the this compound scaffold. researchgate.net These models can explore a vast chemical space to identify novel structures with potentially improved efficacy and safety profiles.
Virtual Screening: ML models can be used to virtually screen large compound libraries to identify molecules that are likely to be active against a specific biological target. nih.gov
The synergy between computational approaches and experimental validation will be crucial for the efficient optimization of this chemical series.
Deeper Mechanistic Elucidation of Observed Biological Effects
Once promising biological activities are identified for this compound or its analogues, a deeper understanding of their mechanism of action at the molecular level will be paramount. This will involve a combination of experimental and computational techniques to:
Identify the specific molecular target(s): Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pinpoint the protein(s) with which the compound interacts.
Characterize the nature of the interaction: Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to determine the binding affinity and thermodynamics of the interaction.
Elucidate the downstream signaling pathways: Cellular and molecular biology techniques can be used to map the signaling cascades that are modulated by the compound.
A thorough understanding of the mechanism of action is essential for optimizing the compound's therapeutic effects and minimizing potential side effects.
Potential as a Precursor for Novel Research Compounds
Beyond its own potential therapeutic applications, this compound can serve as a valuable building block or precursor for the synthesis of other novel research compounds. The piperazine ring is a common scaffold in medicinal chemistry, and the presence of the fluorophenylmethyl and methyl groups provides opportunities for further chemical elaboration.
For example, the secondary amine in the piperazine ring can be readily functionalized to introduce a wide variety of substituents, leading to the creation of new chemical entities with potentially unique pharmacological profiles. This compound could serve as a starting point for the development of new chemical probes to study biological processes or as a fragment for fragment-based drug design. The versatility of the piperazine scaffold has been demonstrated in the synthesis of drugs for a range of conditions, from migraines to cancer. ossila.commdpi.com
Q & A
Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general method involves reacting 1-(4-fluorobenzyl)piperazine derivatives with methylating agents (e.g., methyl iodide) under basic conditions. For example, in related syntheses, piperazine derivatives are treated with benzoyl chlorides in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to facilitate acylation, followed by purification via crystallization or flash chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed using HPLC with UV detection, while structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton and carbon environments (e.g., aromatic protons at δ 7.32 ppm for fluorophenyl groups) .
- IR Spectroscopy : Confirms functional groups like C-F stretches (~1,100 cm) and piperazine ring vibrations .
- Elemental Analysis : Matches experimental and theoretical C/H/N ratios (e.g., C 65.15%, H 5.59%, N 8.44% for a derivative) .
Q. What biological screening methods are used to evaluate its activity?
Initial screens often include:
- Receptor Binding Assays : Testing affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement .
- Enzyme Inhibition Studies : Assessing inhibition of kinases or monoamine oxidases via fluorometric/colorimetric assays .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values) .
Advanced Research Questions
Q. How do structural modifications impact its biological activity?
Substituents on the piperazine ring and fluorophenyl group significantly alter receptor selectivity. For example:
- Methylation at Position 2 : Enhances metabolic stability but may reduce 5-HT affinity .
- Fluorine Substitution : Improves blood-brain barrier penetration due to increased lipophilicity (logP ~2.5) .
- Benzyl vs. Sulfonyl Groups : Sulfonyl derivatives show higher antitumor activity (e.g., IC = 12 µM vs. 45 µM for benzyl analogs) .
Q. How can contradictory spectral or biological data be resolved?
- Spectral Discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, distinguishing piperazine CH protons from aromatic signals .
- Biological Variability : Replicate assays under standardized conditions (pH 7.4, 37°C) and use statistical tools (e.g., ANOVA) to assess significance. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What computational methods aid in rational design?
- Molecular Docking : Predict binding modes to targets like dopamine D receptors using AutoDock Vina .
- QSAR Models : Relate substituent electronic properties (Hammett constants) to activity trends. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
Q. How does the compound behave under varying experimental conditions?
- pH Stability : Degrades at pH < 3 (e.g., hydrolysis of the piperazine ring) but remains stable at pH 5–8 .
- Thermal Stability : Decomposes above 150°C; storage recommendations include desiccated conditions at -20°C .
Q. What challenges arise during scale-up synthesis?
- Low Yields : Optimize stoichiometry (e.g., 1.2 eq. methylating agent) and use microwave-assisted synthesis to reduce reaction time .
- Purification : Switch from flash chromatography to recrystallization in ethanol/water for >100 mg batches .
Methodological Considerations
Q. How to optimize HPLC parameters for analysis?
- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile (10–90%) and 0.1% trifluoroacetic acid in water.
- Flow Rate : 1.0 mL/min, detection at 254 nm .
Q. What strategies improve target selectivity in vivo?
- Prodrug Design : Introduce ester groups for sustained release .
- Co-administration : Use pharmacokinetic boosters (e.g., CYP3A4 inhibitors) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
